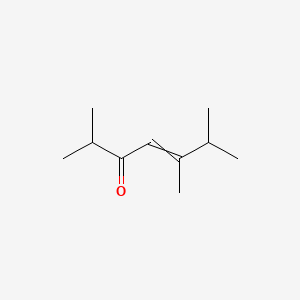
2,5,6-Trimethyl-4-hepten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6-Trimethyl-4-hepten-3-one is an organic compound with the molecular formula C10H18O . It is a ketone characterized by the presence of three methyl groups and a double bond in its heptane chain. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 2,5,6-Trimethyl-4-hepten-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors under controlled conditions. Industrial production methods typically involve the use of catalysts to enhance the reaction efficiency and yield . Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the purity and yield of the final product.
Análisis De Reacciones Químicas
2,5,6-Trimethyl-4-hepten-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5,6-Trimethyl-4-hepten-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,5,6-Trimethyl-4-hepten-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its ketone group can participate in nucleophilic addition reactions, while the double bond can undergo electrophilic addition. These interactions can influence various biochemical pathways, making the compound valuable in research .
Comparación Con Compuestos Similares
2,5,6-Trimethyl-4-hepten-3-one can be compared with other similar compounds such as:
2,5,6-Trimethylheptane: Lacks the double bond and ketone group, making it less reactive in certain chemical reactions.
2,5,6-Trimethylhept-4-en-2-one: Similar structure but with the ketone group at a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
16466-21-0 |
|---|---|
Fórmula molecular |
Cl6Pt.2H4N |
Peso molecular |
0 |
Sinónimos |
2,5,6-Trimethyl-4-hepten-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















